molecular formula C10H10Cl2N2Pt B088486 trans-Dichlorobispyridineplatinum(II) CAS No. 14024-97-6

trans-Dichlorobispyridineplatinum(II)

Cat. No.: B088486
CAS No.: 14024-97-6
M. Wt: 434.3 g/mol
InChI Key: JRXOHOIMMOBTNW-UHFFFAOYSA-L
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Description

trans-Dichlorobispyridineplatinum(II): is a coordination compound with the chemical formula

PtCl2(C5H5N)2\text{PtCl}_2(\text{C}_5\text{H}_5\text{N})_2PtCl2​(C5​H5​N)2​

. It features a platinum(II) center coordinated to two chloride ions and two pyridine ligands in a trans configuration. This compound is notable for its square planar geometry, which is typical for platinum(II) complexes. It has been studied extensively for its potential applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobispyridineplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with pyridine in an aqueous solution. The reaction proceeds as follows:

K2PtCl4+2C5H5NPtCl2(C5H5N)2+2KCl\text{K}_2\text{PtCl}_4 + 2\text{C}_5\text{H}_5\text{N} \rightarrow \text{PtCl}_2(\text{C}_5\text{H}_5\text{N})_2 + 2\text{KCl} K2​PtCl4​+2C5​H5​N→PtCl2​(C5​H5​N)2​+2KCl

This reaction is usually carried out at room temperature, and the product can be isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or acetone.

Industrial Production Methods: In an industrial setting, the production of trans-Dichlorobispyridineplatinum(II) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems for mixing and temperature control. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: trans-Dichlorobispyridineplatinum(II) can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ligands can be replaced by other ligands, such as ammonia or phosphines, under appropriate conditions.

    Oxidation and Reduction Reactions: The platinum center can be oxidized to platinum(IV) or reduced to platinum(0) depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often require the use of excess ligand and may be facilitated by heating or the presence of a base.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chlorine gas.

    Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine can be used.

Major Products:

    Substitution Products: Depending on the incoming ligand, products such as dichlorobis(ammine)platinum(II) or dichlorobis(triphenylphosphine)platinum(II) can be formed.

    Oxidation Products: Oxidation typically yields platinum(IV) complexes.

    Reduction Products: Reduction can lead to the formation of platinum(0) complexes or nanoparticles.

Scientific Research Applications

Chemistry: trans-Dichlorobispyridineplatinum(II) is used as a precursor for the synthesis of other platinum complexes. Its well-defined structure makes it a valuable model compound for studying coordination chemistry and reaction mechanisms.

Biology and Medicine: This compound has been investigated for its potential anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their effectiveness in treating various cancers. trans-Dichlorobispyridineplatinum(II) and its derivatives are studied for their ability to bind to DNA and disrupt cellular processes in cancer cells.

Industry: In industrial applications, trans-Dichlorobispyridineplatinum(II) can be used as a catalyst in organic synthesis. Its ability to facilitate various chemical transformations makes it a valuable tool in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which trans-Dichlorobispyridineplatinum(II) exerts its effects, particularly in biological systems, involves the coordination of the platinum center to biomolecules such as DNA. The platinum atom can form covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of cross-links. These cross-links interfere with DNA replication and transcription, ultimately triggering cell death. The specific pathways involved in this process include the activation of DNA damage response mechanisms and apoptosis.

Comparison with Similar Compounds

    cis-Dichlorobispyridineplatinum(II): This isomer has the same chemical formula but different spatial arrangement of ligands. It exhibits different chemical and biological properties compared to the trans isomer.

    cisplatin (cis-Diamminedichloroplatinum(II)): A well-known anticancer drug with a different ligand set but similar square planar geometry.

    trans-Dichlorobis(triphenylphosphine)platinum(II): Another platinum(II) complex with phosphine ligands instead of pyridine.

Uniqueness: trans-Dichlorobispyridineplatinum(II) is unique due to its specific ligand arrangement, which influences its reactivity and interaction with biological molecules. Its trans configuration can lead to different biological activities and chemical reactivities compared to its cis counterpart and other platinum complexes.

Properties

IUPAC Name

dichloroplatinum(2+);piperidin-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXOHOIMMOBTNW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N-]CC1.C1CC[N-]CC1.Cl[Pt+2]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14024-97-6
Record name Platinum, trans-
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Record name trans-Dichlorobispyridineplatinum(II)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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